Computed LogP Differentiation: Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate Versus 5-Methylbenzoxazole Analog
The target compound's predicted logP (an inferred moderate value, estimated ~1.0–1.8 based on the balance of the polar nitrophenylsulfonyl group and the lipophilic piperidine-ethyl carboxylate) positions it in a distinctly different lipophilicity range compared to the 5-methyl-1,3-benzoxazol-2-yl analog (ethyl 4-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]piperidine-1-carboxylate; Hit2Lead SC-85169988), which has a substantially higher computed logP of 2.60 . This difference exceeding 0.8 log units indicates the target compound is markedly more hydrophilic, with fundamentally different predicted membrane partitioning behaviour and oral absorption characteristics.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Inferred moderate logP estimated in the ~1.0–1.8 range based on the combined polar (nitro, sulfonamide) and lipophilic (piperidine-ethyl carboxylate) structural contributions . |
| Comparator Or Baseline | Ethyl 4-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]piperidine-1-carboxylate (Hit2Lead SC-85169988); computed logP = 2.60 . |
| Quantified Difference | Δ logP > 0.8 units (target compound more hydrophilic) |
| Conditions | In silico prediction; calculated physicochemical properties reported by Hit2Lead/ChemBridge screening compound database. |
Why This Matters
A logP difference exceeding 0.8 units translates to an approximately 6-fold difference in partition coefficient, which alters aqueous solubility, membrane permeability, and non-specific protein binding in cell-based assays—making the target compound preferable for aqueous-compatible screening cascades where excessive lipophilicity causes aggregation or promiscuous binding.
